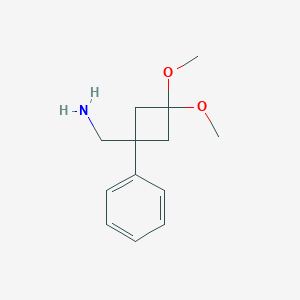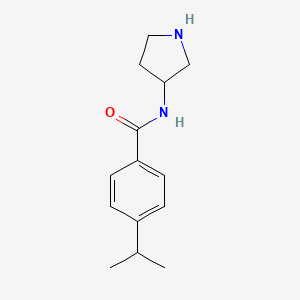![molecular formula C11H13ClN2O2 B13881399 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chloro-5-nitrophenyl group via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
准备方法
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Substitution: The methylene bridge can be functionalized through halogenation or other electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pyrrolidine ring can also contribute to the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
相似化合物的比较
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile: This compound features a triazole ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
1-[(2-chloro-5-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
InChI 键 |
ADNIBVBCYVEKGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)




![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)
![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)
![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)

![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
